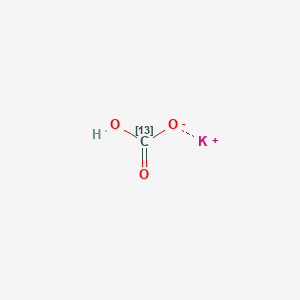![molecular formula C32H33N11O B15088360 4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide is a complex organic compound that features multiple triazole rings and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide typically involves multiple steps:
Formation of 1-benzyltriazole: This can be achieved through the Huisgen cycloaddition reaction between benzyl azide and an alkyne.
Bis[(1-benzyltriazol-4-yl)methyl]amine synthesis: This step involves the reaction of 1-benzyltriazole with formaldehyde and a primary amine under basic conditions.
Coupling with 5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazole: This step involves the reaction of the bis[(1-benzyltriazol-4-yl)methyl]amine with another triazole derivative.
Final coupling with N-methylbenzamide: The final step involves the coupling of the triazole derivative with N-methylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The triazole rings in the compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions, potentially affecting the triazole rings and the benzamide group.
Substitution: The benzyl groups attached to the triazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst can be used for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides of the triazole rings.
Reduction: Formation of reduced triazole derivatives and potentially reduced benzamide.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to the presence of multiple nitrogen atoms in the triazole rings, which can coordinate with metal ions.
Biology
In biological research, this compound can be investigated for its potential as an enzyme inhibitor or as a scaffold for drug design due to its complex structure and multiple functional groups.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic applications, such as anticancer or antimicrobial activity, due to the presence of triazole rings, which are known to exhibit biological activity.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The triazole rings and benzamide group can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Benzamide derivatives: Compounds with a benzamide group but different substituents on the benzene ring.
Uniqueness
The uniqueness of 4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide lies in its combination of multiple triazole rings and a benzamide group, which provides a unique structural framework for potential applications in various fields. The presence of multiple nitrogen atoms in the triazole rings allows for versatile coordination chemistry, while the benzamide group can participate in various biological interactions.
Properties
Molecular Formula |
C32H33N11O |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide |
InChI |
InChI=1S/C32H33N11O/c1-33-32(44)28-14-12-27(13-15-28)19-43-31(16-34-37-43)24-40(20-29-22-41(38-35-29)17-25-8-4-2-5-9-25)21-30-23-42(39-36-30)18-26-10-6-3-7-11-26/h2-16,22-23H,17-21,24H2,1H3,(H,33,44) |
InChI Key |
QDPDXOJXUUBJGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2C(=CN=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


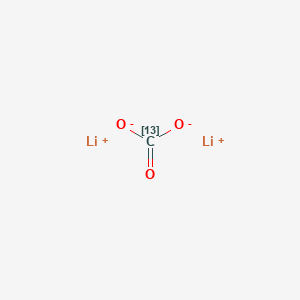
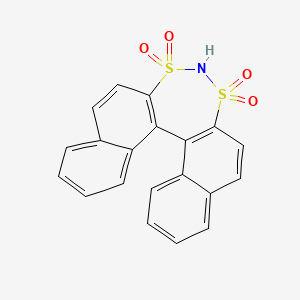
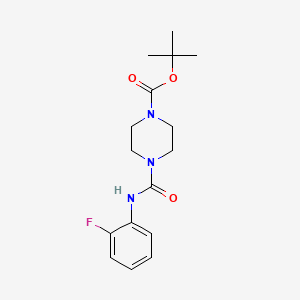
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)

![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15088309.png)
![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)
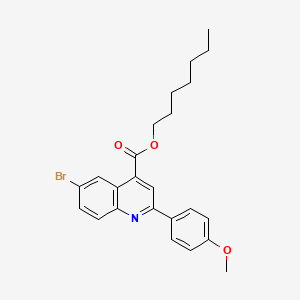
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)




